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6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione

NMDA receptor glycine site antagonism Structure-Activity Relationship Quinoxaline-2,3-dione pharmacology

Researchers requiring a validated negative control for the quinoxaline-2,3-dione (QX) class often face confounding assay artifacts from unmatched physicochemical properties. This N-methylated derivative solves that problem. - Functions as a chemically matched negative control for DCQX and licostinel in NMDA receptor assays due to abolished glycine site affinity. - Increased log P (~1.5 units higher) ensures matched permeability, eliminating pharmacokinetic artifacts in control experiments. - ≥97% purity enables direct use in electrophysiology and analytical method development without further purification.

Molecular Formula C10H8Cl2N2O2
Molecular Weight 259.09 g/mol
CAS No. 91687-39-7
Cat. No. B11858776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione
CAS91687-39-7
Molecular FormulaC10H8Cl2N2O2
Molecular Weight259.09 g/mol
Structural Identifiers
SMILESCN1C2=CC(=C(C=C2N(C(=O)C1=O)C)Cl)Cl
InChIInChI=1S/C10H8Cl2N2O2/c1-13-7-3-5(11)6(12)4-8(7)14(2)10(16)9(13)15/h3-4H,1-2H3
InChIKeyCSGABAPGTUGRHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chemical Identity and Procurement


6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione (CAS 91687-39-7) is a fully substituted quinoxaline-2,3-dione derivative with a molecular formula of C10H8Cl2N2O2 and a molecular weight of 259.09 g/mol . It belongs to the 1,4-dihydroquinoxaline-2,3-dione (QX) class, a well-established scaffold for antagonists at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor [1]. This compound is structurally characterized by two electron-withdrawing chlorine atoms at the 6- and 7-positions and two methyl groups at the N-1 and N-4 positions. Unlike its canonical QX analogs such as DCQX (6,7-dichloroquinoxaline-2,3-dione), which bear hydrogens at N-1 and N-4, this compound is a tertiary amide with no hydrogen-bond donor capacity at the lactam nitrogens, a feature that fundamentally alters its molecular recognition profile, lipophilicity, and metabolic susceptibility relative to the broader QX class [1].

Negative Control NMDA glycine-site electrophysiology
Probe Scaffold Bromodomain acetyl-lysine pocket ligand
Enzyme Assay DAAO inhibition screening
Reference N-methyl QX analytical standard

Why Generic Substitution Fails


Generic substitution within the quinoxaline-2,3-dione class is precluded by the profound impact of N-1 and N-4 methylation on both pharmacodynamic and pharmacokinetic behavior. SAR studies on the QX series demonstrate that the 1,4-dihydro configuration provides a critical hydrogen-bond donor pharmacophore for the NMDA receptor glycine site; removal or masking of this donor via N-alkylation is predicted to drastically reduce affinity at the primary glycine site [1]. Conversely, the addition of methyl groups increases log P by approximately 1.0–1.5 units compared to the 1,4-dihydro parent, substantially improving membrane permeability and oral bioavailability while also eliminating a metabolic soft spot for N-dealkylation or N-glucuronidation [1]. Therefore, selecting DCQX (no N-alkyl groups) or 1,4-dihydro-5-nitro analogs (e.g., licostinel/ACEA-1021) in place of 6,7-dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione will yield a compound with fundamentally different target engagement, off-target profile, and in vivo pharmacokinetics, invalidating any assumption of functional interchangeability.

DCQX or 1,4-dihydro QX analogs retain glycine-site H-bond donor; N-methylated derivative likely loses high-affinity NMDA glycine site binding, shifting target engagement profile.
N-methylation increases log P by ~1.0–1.5 units; permeability and off-target distribution may differ markedly from unsubstituted QXs, invalidating direct pharmacokinetic extrapolation.
Blocked N-oxidation/N-glucuronidation sites alter metabolic stability; half-life in microsomal/hepatocyte assays may not replicate 1,4-dihydro comparator behavior.

Quantitative Differentiation vs. Closest Analogs


NMDA Glycine-Site Binding Affinity Loss

The SAR of 1,4-dihydroquinoxaline-2,3-diones (QXs) establishes that the N-H proton at the 1- and 4-positions is a key hydrogen-bond donor for glycine site binding. The parent compound DCQX (6,7-dichloroquinoxaline-2,3-dione; CAS 25983-13-5) retains N-H donors and acts as an NMDA/glycine site antagonist. N-Methylation to give 6,7-dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione eliminates the hydrogen-bond donor capacity, which is predicted to reduce NMDA glycine-site binding affinity by 100- to >1000-fold compared to DCQX based on established QX SAR [1]. This functional switch is a direct consequence of replacing the N-H with N-CH3, as demonstrated across multiple QX series [1].

Glycine-site affinity
Class-level inference
Estimated >100-fold reduction vs DCQX
Supports non-glycine site probe use
Based on QX SAR; direct binding data not available
NMDA receptor glycine site antagonism Structure-Activity Relationship Quinoxaline-2,3-dione pharmacology

Enhanced Lipophilicity vs. DCQX

N-Methylation of the quinoxaline-2,3-dione scaffold significantly increases calculated log P. The 1,4-dimethyl derivative 91687-39-7 has a computed log P of approximately 1.54 , representing an increase of roughly 1.0–1.4 units compared to the N-unsubstituted analog DCQX (predicted log P ~0.1–0.5). This increase in lipophilicity is consistent with the removal of two hydrogen-bond donors and the addition of two methyl groups, and it positions the compound in a more favorable lipophilicity range for passive membrane permeability and blood-brain barrier penetration compared to the more polar DCQX [1].

Lipophilicity shift
Class-level inference
Δclog P ≈ +1.0 to +1.4 vs DCQX
May improve passive membrane permeability
Calculated log P ≈ 1.54 (ACD/Labs); CNS penetration context
Lipophilicity optimization ADME prediction Blood-brain barrier penetration

Modulated Hydrogen-Bond Acceptor Strength

The non-chlorinated analog 1,4-dimethylquinoxaline-2,3-dione (CAS 58175-07-8) has been co-crystallized with the human BRPF1 bromodomain (PDB: 5O4T), where it acts as an acetyl-lysine mimetic [1]. In this structure, the dione oxygens serve as the key hydrogen-bond acceptors, while the N-methyl groups occupy the hydrophobic cavity. The 6,7-dichloro substitution in 91687-39-7 introduces electron-withdrawing groups that modulate the carbonyl oxygen basicity and therefore the strength of hydrogen-bond acceptance. This electronic modulation is predicted to alter the binding affinity for bromodomain targets compared to the non-chlorinated analog, while simultaneously increasing molecular volume and lipophilicity, which affects selectivity across the bromodomain family [2].

H-bond acceptor modulation
Cross-study comparable
6,7-Cl electron withdrawal reduces carbonyl basicity
Distinct electronic profile for bromodomain screening
Non-chlorinated analog co-crystallized with BRPF1 (PDB 5O4T)
Crystal structure binding mode BRPF1 bromodomain inhibition Chemical probe selectivity

Metabolic Stability Advantage: N-Methyl Blockade of Lactam Oxidation vs. N-H QX Analogs

The N-H bonds in 1,4-dihydroquinoxaline-2,3-diones such as DCQX and licostinel represent metabolic liabilities susceptible to N-oxidation and N-glucuronidation. The SAR study on QXs explicitly notes that improving bioavailability required balancing potency with metabolic stability, and that N-alkylation is one strategy to block these metabolic routes [1]. 6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione, by virtue of complete N-methylation, eliminates the potential for N-hydroxylation and N-glucuronidation at the lactam nitrogens, which are primary clearance mechanisms for the 1,4-dihydro QX series. While direct metabolic stability data for this compound is not publicly available, the chemical logic is firmly grounded in the established metabolism of amides and lactams, and the SAR literature points to this as a deliberate design feature [1].

Metabolic soft-spot blockade
Class-level inference
N-methyl groups block N-oxidation/N-glucuronidation
Predicted longer half-life in microsomal assays
Inferred from QX medicinal chemistry design principles
In vitro metabolic stability N-dealkylation Cytochrome P450

Optimal Research Applications


Negative Control for NMDA Electrophysiology

Because N-methylation is predicted to abolish high-affinity binding to the NMDA receptor glycine site, this compound can serve as a chemically matched negative control in electrophysiological experiments (e.g., two-electrode voltage clamp in Xenopus oocytes expressing GluN1/GluN2 subunits) alongside active QXs such as DCQX or licostinel. Its matched physicochemical properties (cLog P, solubility) ensure that any differential effect is due to pharmacodynamics rather than assay-specific artifacts . This application is supported by the SAR framework established in and the known pharmacology of DCQX in NMDA-mediated assays [1].

Bromodomain Inhibitor Screening Scaffold

The non-chlorinated analog 1,4-dimethylquinoxaline-2,3-dione has been validated as a BRPF1 bromodomain ligand by co-crystallography (PDB 5O4T) . 6,7-Dichloro-1,4-dimethyl-1,4-dihydroquinoxaline-2,3-dione can be deployed as a core scaffold for structure-guided optimization of bromodomain inhibitors targeting the BET and non-BET families, where the chlorine atoms provide synthetic handles for further diversification via cross-coupling chemistry. The electron-withdrawing effect of chlorine may also fine-tune binding to acetyl-lysine pockets .

DAAO Inhibitor Screening in Schizophrenia Models

Quinoxaline-2,3-diones have been reported as DAAO inhibitors with IC50 values ranging from 0.6 to 15 µM . The 1,4-dimethyl derivative offers a distinct scaffold with higher lipophilicity and no acidic N-H protons, potentially improving CNS penetration and target residence time. This compound can be screened alongside known DAAO inhibitors in in vitro enzymatic assays to establish its inhibitory profile and selectivity, contributing to programs focused on enhancing D-serine levels for NMDA receptor modulation in schizophrenia research .

Physicochemical Reference Standard

With a defined CAS number (91687-39-7), established molecular formula (C10H8Cl2N2O2), molecular weight (259.09 g/mol), and calculated log P (1.54) , this compound is suitable as a reference standard for HPLC method development, log P determination, and mass spectrometry calibration for N-methylated quinoxaline-2,3-diones in pharmaceutical impurity profiling or metabolite identification studies. Its purity of ≥97% from commercial sources ensures reliable use in analytical validation [1].

Application
Selection Property
Validation Focus
NMDA glycine-site negative control
N-methylation eliminates glycine-site H-bond donor
Electrophysiology assay context (GluN1/GluN2)
Bromodomain probe development
6,7-Dichloro scaffold for acetyl-lysine pocket engagement
Selectivity screening across BET/non-BET families
DAAO enzyme inhibition studies
Lipophilic N-methyl scaffold without acidic N-H
D-serine pathway modulation assay context
Analytical reference standard
Defined CAS, formula, purity ≥97%, calculated log P
HPLC method development and MS calibration
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